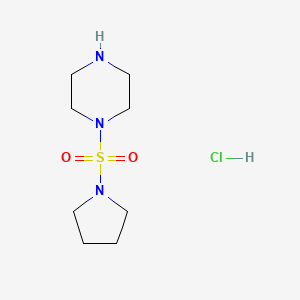
1-(Pyrrolidin-1-ylsulfonyl)piperazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(Pyrrolidin-1-ylsulfonyl)piperazine hydrochloride” is a chemical compound with the molecular formula C8H17N3O2S•HCl and a molecular weight of 255.77 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C8H17N3O2S•HCl . The InChI code for this compound is 1S/C8H17N3O2S.ClH/c12-14(13,10-5-1-2-6-10)11-7-3-9-4-8-11;/h9H,1-8H2;1H .Physical And Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 255.77 . It is stored at room temperature .科学的研究の応用
Synthesis and Pharmacological Effects
A series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives demonstrated significant antiarrhythmic and antihypertensive activities, suggesting the therapeutic potential of these compounds in cardiovascular disorders. The pharmacological effects were attributed to their alpha-adrenolytic properties, highlighting the importance of the 1-phenylpiperazine moiety with methoxy- or chloro- substituents for activity (Malawska et al., 2002).
Anticonvulsant Activity
1,3-substituted pyrrolidine-2,5-dione derivatives were identified as potential anticonvulsant agents. The compounds displayed promising activity in acute models of seizures in mice, indicating their potential for treating epilepsy. The protective index of these compounds was found to be more beneficial compared to well-known antiepileptic drugs, with specific compounds showing high activity in different seizure models (Rybka et al., 2017).
Pharmacokinetics and Metabolism
The metabolism, excretion, and pharmacokinetics of related compounds have been extensively studied in animal models and humans. These studies provide crucial insights into the disposition of these compounds post-administration, highlighting their metabolic pathways and the significance of renal clearance in their elimination. Such information is critical for understanding the pharmacological profiles and safety of these compounds (Sharma et al., 2012).
Synthesis Techniques
Innovative synthesis methods have been developed for the production of 3-(pyrrolidin-1-yl)piperidine, demonstrating the compound's importance in medicinal chemistry. These methods provide efficient routes for producing large quantities of the compound, facilitating its use in pharmaceutical research and development (Smaliy et al., 2011).
Antimalarial and Antimicrobial Activities
Piperazine and pyrrolidine derivatives were synthesized and evaluated for their capacity to inhibit the growth of Plasmodium falciparum, showing significant antiplasmodial activity. The findings suggest the potential of these compounds in developing new antimalarial drugs. Additionally, some compounds have demonstrated considerable antibacterial activity, highlighting their versatility in addressing various microbial infections (Mendoza et al., 2011; Patel & Agravat, 2009).
Safety and Hazards
The safety information for “1-(Pyrrolidin-1-ylsulfonyl)piperazine hydrochloride” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
作用機序
Target of Action
The primary target of 1-(Pyrrolidin-1-ylsulfonyl)piperazine hydrochloride is the GABA receptors . GABA (gamma-aminobutyric acid) is the chief inhibitory neurotransmitter in the mammalian central nervous system. Its principal role is reducing neuronal excitability throughout the nervous system.
Mode of Action
This compound is a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This interaction with its targets results in changes that affect the function of the nervous system.
Biochemical Pathways
The compound’s interaction with GABA receptors affects the neurotransmission pathways . By acting as a GABA receptor agonist, it enhances the effect of GABA, leading to increased inhibitory effects on neurotransmission . The downstream effects of this action are likely to include reduced neuronal excitability and potential paralysis of certain organisms .
Pharmacokinetics
It is known that upon entry into the systemic circulation, similar compounds like piperazine are partly oxidized and partly eliminated as an unchanged compound . These properties can impact the bioavailability of the compound, influencing its effectiveness.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its interaction with GABA receptors. By enhancing the inhibitory effects of GABA, it can lead to reduced neuronal excitability . In the context of anthelmintic action, this can result in the paralysis of parasites, allowing the host body to easily remove or expel the invading organism .
特性
IUPAC Name |
1-pyrrolidin-1-ylsulfonylpiperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2S.ClH/c12-14(13,10-5-1-2-6-10)11-7-3-9-4-8-11;/h9H,1-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXUDUJCXSBTHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Amino-N-{2-[(methylsulphonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B2880633.png)
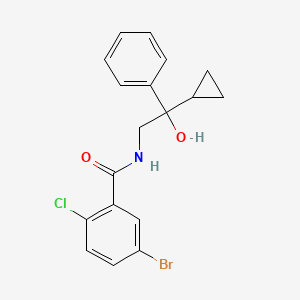
![3-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2880636.png)
![1-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid](/img/structure/B2880637.png)
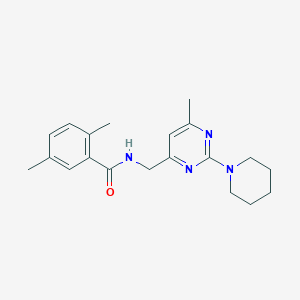
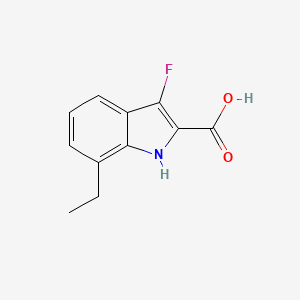
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-tosylpropanamide](/img/structure/B2880640.png)

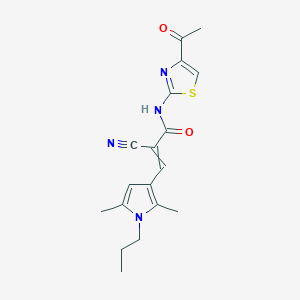
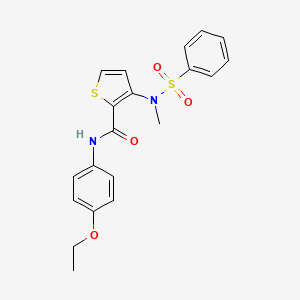
amine hydrochloride](/img/structure/B2880647.png)
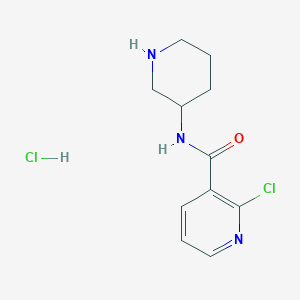
![N-(3-chlorophenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2880650.png)
![1-Oxaspiro[4.6]undecan-2-ylmethanamine hydrochloride](/img/structure/B2880651.png)